2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a piperazine ring, a bromophenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine derivative: The piperazine ring is functionalized with a bromophenyl group through a nucleophilic substitution reaction.
Sulfonylation: The bromophenyl-piperazine intermediate is then sulfonylated using a sulfonyl chloride reagent.
Hydrazide formation: The sulfonylated piperazine is reacted with an acetohydrazide derivative to form the final product.
The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide
- 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacological and physicochemical properties .
Properties
Molecular Formula |
C20H20BrF3N4O3S |
---|---|
Molecular Weight |
533.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H20BrF3N4O3S/c21-17-5-7-18(8-6-17)32(30,31)28-11-9-27(10-12-28)14-19(29)26-25-13-15-1-3-16(4-2-15)20(22,23)24/h1-8,13H,9-12,14H2,(H,26,29)/b25-13+ |
InChI Key |
NRLAKLMKCWQLEN-DHRITJCHSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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